(3-Bromo-2-chlorophenyl)methanesulfonamide
Description
(3-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1566990-62-2) is a halogenated aromatic sulfonamide with the molecular formula C₇H₇BrClNO₂S and a molecular weight of 284.56 g/mol . Its structure features a phenyl ring substituted with bromine at the 3-position and chlorine at the 2-position, linked to a methanesulfonamide group. This compound’s halogen substituents contribute to its electronic and steric properties, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C7H7BrClNO2S |
|---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
(3-bromo-2-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
GQHOEGHHNKGTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chlorophenyl)methanesulfonamide typically involves the reaction of 3-bromo-2-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-Bromo-2-chloroaniline+Methanesulfonyl chloride→(3-Bromo-2-chlorophenyl)methanesulfonamide
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-2-chlorophenyl)methanesulfonamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Bromo-2-chlorophenyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as an antimicrobial or anticancer agent.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity to target proteins or enzymes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include other halogenated phenyl methanesulfonamides, such as:
(2-Chlorophenyl)methanesulfonamide : Lacks the 3-bromo substituent, reducing molecular weight (238.66 g/mol) and steric bulk.
(4-Fluoro-3-chlorophenyl)methanesulfonamide : Introduces fluorine, which is smaller and more electronegative than bromine.
Table 1: Key Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Structural Differences |
|---|---|---|---|
| (3-Bromo-2-chlorophenyl)methanesulfonamide | 284.56 | 3-Br, 2-Cl | Reference compound |
| (2-Chlorophenyl)methanesulfonamide | 238.66 | 2-Cl | No bromine, lower lipophilicity |
| (3-Bromophenyl)methanesulfonamide | 229.09 | 3-Br | No chlorine, reduced steric hindrance |
| (4-Fluoro-3-chlorophenyl)methanesulfonamide | 242.64 | 3-Cl, 4-F | Fluorine substitution, smaller substituent |
Electronic and Steric Effects
- Bromine vs. Its lower electronegativity (compared to Cl) may alter electron-withdrawing effects on the sulfonamide group.
- Positional Isomerism : The 2-chloro and 3-bromo substitution pattern creates a unique steric environment compared to isomers like (2-bromo-3-chlorophenyl)methanesulfonamide. This could influence crystal packing (relevant for X-ray diffraction studies ) or solubility.
Biological Activity
(3-Bromo-2-chlorophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which may enhance its interaction with biological targets. Here, we explore its biological activity, mechanisms of action, and applications in various fields.
The chemical structure of (3-Bromo-2-chlorophenyl)methanesulfonamide can be represented as follows:
This compound features a methanesulfonamide group, which is known for its ability to interact with various enzymes and receptors.
The mechanism of action of (3-Bromo-2-chlorophenyl)methanesulfonamide primarily involves:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anti-inflammatory effects.
- Binding Affinity : The presence of bromine and chlorine atoms may enhance the compound's binding affinity to specific molecular targets, thereby increasing its biological efficacy.
Antimicrobial Activity
Research indicates that sulfonamides, including (3-Bromo-2-chlorophenyl)methanesulfonamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
| Study | Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| E. coli | 10 | Dihydropteroate synthase inhibition | |
| S. aureus | 5 | Folate synthesis disruption |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines.
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Human macrophages | 15 | Reduced IL-6 production | |
| Fibroblasts | 12 | Decreased TNF-α secretion |
Case Study 1: Antibacterial Efficacy
In a study conducted by Zhang et al., (3-Bromo-2-chlorophenyl)methanesulfonamide was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 5 µM, demonstrating its potential as an effective antibacterial agent.
Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of (3-Bromo-2-chlorophenyl)methanesulfonamide resulted in a marked decrease in paw swelling and pro-inflammatory cytokine levels compared to control groups .
Applications in Research and Industry
(3-Bromo-2-chlorophenyl)methanesulfonamide serves multiple applications across various fields:
- Medicinal Chemistry : It is used as a building block for synthesizing new pharmaceuticals with enhanced bioactivity.
- Biological Research : The compound acts as a tool for studying enzyme inhibition and protein interactions, contributing to the understanding of various biological processes.
- Material Science : Its unique chemical properties make it suitable for developing advanced materials such as polymers and coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
